molecular formula C7H10N2O2S B2839119 N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide CAS No. 1629602-04-5

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2839119
CAS No.: 1629602-04-5
M. Wt: 186.23
InChI Key: PMZFSROJEVKFQJ-UHFFFAOYSA-N
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Description

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide is a thiazole-derived small molecule characterized by a hydroxyethyl substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position.

Properties

IUPAC Name

N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3-4,10H,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZFSROJEVKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a base, followed by the introduction of the hydroxyethyl group through a subsequent reaction with ethylene oxide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

SirReal2 (SIRT2 Inhibitor)

  • Structure : N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide .
  • Key Differences : The 5-position substituent is a bulky, lipophilic naphthalenylmethyl group, contrasting with the hydrophilic hydroxyethyl group in the target compound.
  • Impact : SirReal2’s lipophilicity enhances membrane permeability but may reduce aqueous solubility. The hydroxyethyl group in the target compound likely improves solubility and hydrogen-bonding interactions.

Compound 6a (COX/LOX Inhibitor)

  • Structure : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .
  • Key Differences : A 4-hydroxyphenyl substituent at the 4-position of the thiazole ring.
  • Impact : The aromatic substituent in 6a facilitates π-π stacking with enzyme active sites (e.g., COX-1/COX-2), whereas the hydroxyethyl group in the target compound may favor interactions with polar residues.

N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Structure : Features a 4-hydroxyphenyl group at the 5-position .
  • Key Differences: The hydroxyphenyl group introduces aromaticity and acidity (pKa ~10 for phenolic -OH), differing from the aliphatic hydroxyethyl group (pKa ~15–16).
  • Impact : The hydroxyphenyl derivative may exhibit stronger antioxidant activity, while the hydroxyethyl group offers metabolic stability against oxidative degradation.

TASP0415914 (PI3Kγ Inhibitor)

  • Structure : N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide .
  • Activity : Orally potent PI3Kγ inhibitor (IC50 < 10 nM) for inflammatory diseases.
  • Comparison : The oxadiazole-piperidine moiety in TASP0415914 enables high-affinity binding to PI3Kγ, while the hydroxyethyl group in the target compound may limit kinase selectivity due to its smaller size.

Pritelivir (Antiviral Agent)

  • Structure: N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide .
  • Activity : Herpes simplex virus inhibitor via sulfonamide-mediated interactions.

N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

  • Structure: Bromobenzyl and chlorophenoxy substituents .
  • Impact : High molecular weight (437.7 g/mol) and halogenated groups improve metabolic stability but increase synthetic complexity. The target compound’s hydroxyethyl group simplifies synthesis and reduces molecular weight (234.3 g/mol for the hydroxyphenyl analog ).

2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide

  • Structure : Chloroacetamide and methylbenzyl substituents .
  • The hydroxyethyl group in the target compound avoids such risks.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (5-position) Molecular Formula Biological Activity Key Reference
N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide 1-Hydroxyethyl C₇H₁₀N₂O₂S Not explicitly reported N/A
SirReal2 Naphthalen-1-ylmethyl C₂₂H₂₀N₄OS₂ SIRT2 inhibition
Compound 6a 4-Hydroxy-3-methoxyphenyl C₁₂H₁₂N₂O₃S COX-1/COX-2 inhibition
TASP0415914 3-(3-Hydroxypiperidinyl)oxadiazole C₁₄H₁₈N₆O₃S PI3Kγ inhibition (IC50 <10 nM)
Pritelivir Aminosulfonyl C₁₇H₁₈N₄O₃S₂ Antiviral (herpes)

Biological Activity

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a thiazole ring and a hydroxyethyl group, which contribute to its biological functions. The thiazole moiety is known for its ability to interact with various biological targets, while the hydroxyethyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific molecular interactions:

  • Hydrogen Bonding : The hydroxyethyl group can engage in hydrogen bonding with biological macromolecules.
  • π-π Interactions : The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function.

These interactions can lead to the inhibition or activation of various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

  • In Vitro Efficacy : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Pathogen MIC (μM)
Staphylococcus aureus10
Mycobacterium tuberculosis<0.5

Antifungal Activity

The compound also displays antifungal properties, making it a candidate for treating fungal infections. While specific MIC values for fungi were not detailed in the search results, thiazole derivatives are generally recognized for their broad-spectrum antifungal activity .

Case Studies

Several studies have explored the biological potential of thiazole derivatives similar to this compound:

  • Study on Antitubercular Activity : A series of thiazole compounds were synthesized and evaluated for their activity against M. tuberculosis. One analog showed rapid bactericidal action with an MIC of 0.625 μM .
  • Antimicrobial Efficacy Assessment : A recent investigation compared various thiazole derivatives against common pathogens. Compounds similar to this compound exhibited notable potency compared to standard antibiotics .

Research Findings Summary

Recent research highlights the diverse biological activities of thiazole derivatives:

  • Antiviral Potential : Thiazole compounds have been identified as promising candidates against viral infections due to their ability to inhibit viral polymerases .
  • Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial for cognitive function .

Q & A

Q. What are the recommended synthetic routes for N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Thiazole ring formation : React 2-aminothiazole derivatives with a hydroxyethyl group precursor (e.g., glycolaldehyde) under acidic conditions to introduce the 1-hydroxyethyl substituent.

Acylation : Treat the intermediate with chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to attach the acetamide group.

Purification : Use recrystallization (ethanol/water) or column chromatography to isolate the final product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
1Glycolaldehyde, H2SO4, reflux (80°C, 6h)Monitor pH to avoid over-oxidation
2Chloroacetyl chloride, Et3N, dioxane (25°C, 2h)Slow addition of acylating agent minimizes side reactions
3Ethanol/water recrystallizationUse gradient cooling to enhance crystal purity

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H-NMR : Expect signals for the thiazole proton (δ 7.2–7.5 ppm), hydroxyethyl group (δ 4.2–4.5 ppm for –CH2OH), and acetamide methyl (δ 2.1 ppm).
    • <sup>13</sup>C-NMR : Peaks for the thiazole carbons (δ 125–140 ppm) and carbonyl (δ 170 ppm) confirm structural integrity .
  • Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C7H10N2O2S; theoretical m/z 199.06) .

Q. Validation Table :

TechniqueKey Peaks/FeaturesStructural Confirmation
FT-IR3270 cm<sup>-1</sup> (N–H), 1665 cm<sup>-1</sup> (C=O)Amide bond presence
HPLCRetention time ~8.2 min (C18 column)Purity >98%

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

Methodological Answer: SAR studies focus on modifying substituents to enhance target binding. For example:

  • Hydroxyethyl group : Replace with bulkier alkyl chains to improve lipophilicity and membrane permeability.
  • Thiazole core : Introduce electron-withdrawing groups (e.g., –Cl) to stabilize π-π interactions with enzyme active sites .

Q. Hypothetical SAR Data :

DerivativeModificationBioactivity (IC50, µM)
ParentNone25.3 ± 1.2
Derivative A–CH2CH2OH → –CH2CF312.7 ± 0.8
Derivative BThiazole-5-SO2NH28.9 ± 0.5

Q. How to resolve contradictions in bioassay data across studies?

Methodological Answer: Contradictions may arise from assay conditions or compound purity. Strategies include:

Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls.

Purity Validation : Re-test compounds with HPLC and NMR to rule out degradation .

Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates across labs .

Q. Case Study :

StudyReported IC50 (µM)Resolution After Re-testing
Lab A30.1 ± 2.1Degradation detected; revised to 25.3 ± 1.2
Lab B18.7 ± 1.5Confirmed via blind validation

Q. What computational approaches predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. Key parameters:
    • Grid box size: 60 × 60 × 60 Å
    • Exhaustiveness: 100 .
  • MD Simulations : GROMACS for stability analysis (50 ns runs) to assess binding-pocket dynamics.

Q. Example Output :

Target ProteinDocking Score (kcal/mol)Binding Residues
HER2 kinase-9.2Leu796, Thr798
COX-2-8.7Tyr385, Ser530

Q. How is X-ray crystallography used for structural refinement?

Methodological Answer: SHELX programs (e.g., SHELXL) refine crystallographic

Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets.

Refinement : Apply least-squares minimization and anisotropic displacement parameters.

Validation : Check R-factors (R1 < 0.05) and electron density maps .

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